5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide
Overview
Description
5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H18FNO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-2-furamide is 339.12707160 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorographic Detection Methods
Research has developed methods for detecting radioactivity in polyacrylamide gels, highlighting the use of certain chemicals in enhancing the sensitivity of detecting tritium-labelled proteins and nucleic acids. This method is significantly more sensitive than conventional autoradiography, indicating that compounds with specific functional groups can improve detection technologies in biochemical research (Bonner & Laskey, 1974).
Advanced Polyamide Materials
Studies have synthesized aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, demonstrating their solubility in polar solvents and their ability to form tough, flexible films. This research suggests the potential of incorporating specific functional groups into polyamides to enhance their material properties, indicating a possible area of application for similar compounds in material science and engineering (Hsiao & Yu, 1996).
Antiprotozoal Activity
The synthesis and evaluation of bis(4-guanylphenyl)furans for antiprotozoal activity highlight the importance of functional group modifications in developing therapeutic agents. While not directly related to the queried compound, this research exemplifies how structural modifications can impact biological activity, suggesting potential research avenues for exploring the therapeutic applications of related compounds (Das & Boykin, 1977).
Electrochromic and Electrofluorescent Materials
The development of electrochromic and electrofluorescent materials using specific polyamides indicates the potential of such compounds in electronic and photonic applications. These materials exhibit reversible electrochromic properties and could be used in the development of advanced display technologies or sensors, suggesting a possible application field for similar chemical structures (Sun et al., 2016).
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-9-14(2)11-16(10-13)24-12-15-7-8-19(25-15)20(23)22-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDJEKJHDDQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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